3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione
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Overview
Description
3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione is a complex organic compound with the molecular formula C20H27N3O4 It is characterized by the presence of a piperidine-2,6-dione core structure, which is substituted with a phenyl group and a Boc-protected piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Boc Protection of Piperazine: The piperazine moiety is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Coupling of the Boc-protected Piperazine with the Piperidine-2,6-dione Core: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperazine moiety can act as a ligand, binding to active sites and modulating the activity of the target. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-Piperazinyl)phenyl]piperidine-2,6-dione: Lacks the Boc protection, making it more reactive.
3-[4-(4-Methylpiperazinyl)phenyl]piperidine-2,6-dione: Contains a methyl group, altering its chemical properties and reactivity.
Uniqueness
3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione is unique due to the presence of the Boc-protected piperazine moiety, which provides stability and selectivity in reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)15-6-4-14(5-7-15)16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25) |
InChI Key |
MZJMHHWOOZFMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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